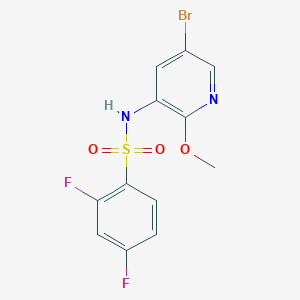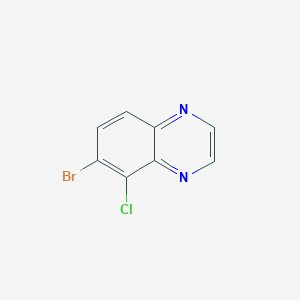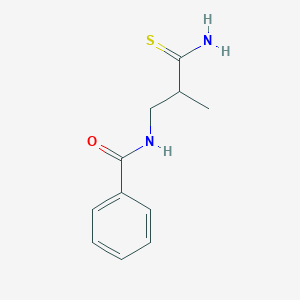
N-(2-carbamothioyl-2-methylethyl)benzamide
Descripción general
Descripción
“N-(2-carbamothioyl-2-methylethyl)benzamide” is a chemical compound with the CAS Number: 1248302-41-1 . It has a molecular weight of 222.31 and its IUPAC Name is N-(3-amino-2-methyl-3-thioxopropyl)benzamide .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H14N2OS/c1-8(10(12)15)7-13-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,15)(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Properties
N-(2-carbamothioyl-2-methylethyl)benzamide and its derivatives have shown significant antibacterial properties. Studies reveal their effectiveness against both gram-positive and gram-negative bacteria. For instance, a compound derived from ortho-toluylchloride and 2-amino-4-picoline demonstrated antibacterial activity towards such bacteria (Adam et al., 2016). Similar antibacterial and antifungal activities were observed in other derivatives of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides (Belz et al., 2013).
Chemical Synthesis and Characterization
This compound and its derivatives are frequently synthesized and characterized for various scientific purposes. For example, their synthesis involves processes like crystallization and is characterized using techniques such as X-ray crystallography and spectroscopy (Gunasekaran et al., 2009). These compounds are often used in studies involving chemical structure and bonding.
Catalytic Applications
Several studies have explored the catalytic applications of these compounds. Ruthenium(II) and palladium(II) complexes containing N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been prepared and found effective as catalysts for oxidation of alcohols and other chemical reactions (Gunasekaran et al., 2010), (Gunasekaran, 2018).
Anticancer Studies
Compounds containing this compound have been evaluated for their anticancer activity. For instance, derivatives like N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide have shown promise in anticancer studies, highlighting their potential as therapeutic agents (Rode et al., 2020).
Corrosion Inhibition
These compounds are also studied for their potential as corrosion inhibitors. Research shows that certain derivatives can act as effective inhibitors for steel corrosion in acidic solutions (El Wanees et al., 2014).
Environmental Applications
Furthermore, these compounds have been investigated for environmental applications such as controlling eutrophication in aquatic environments. Their inhibitory effects on algae growth have been studied, indicating their potential as eco-friendly solutions (Nor et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-(3-amino-2-methyl-3-sulfanylidenepropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(10(12)15)7-13-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUSZLUIPDHTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



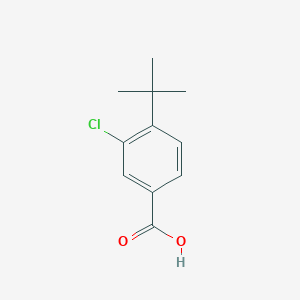

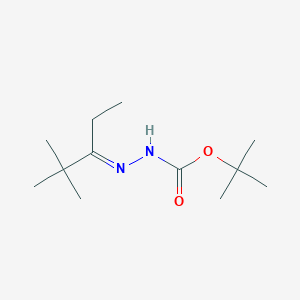
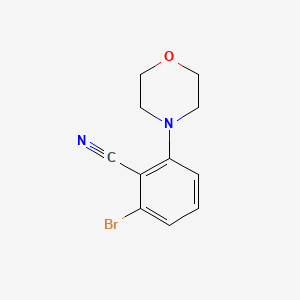
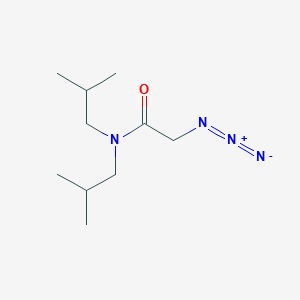


![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)

![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)
